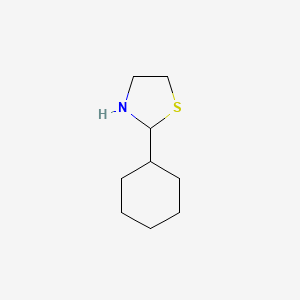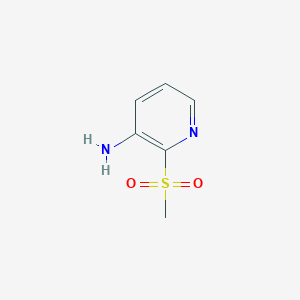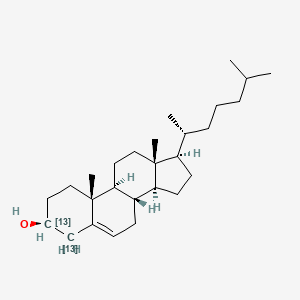
Cholesterol-3,4-13C2
Vue d'ensemble
Description
Cholesterol-3,4-13C2 is a labeled form of cholesterol that is commonly used in scientific experiments to better understand cholesterol metabolism and its role in various diseases. It is an internal standard for the quantification of cholesterol .
Molecular Structure Analysis
The molecular formula of Cholesterol-3,4-13C2 is C25[13C]2H46O . The structure includes 8 defined stereocenters . The SMILES string representation isCC(C)CCCC@@H[C@H]1CC[C@H]2[C@@H]3CC=C4[13CH2]13C@@HCC[C@]4(C)[C@H]3CC[C@]12C . Physical And Chemical Properties Analysis
Cholesterol-3,4-13C2 is a solid substance with a molecular weight of 388.64 g/mol . Its density is approximately 1.0±0.1 g/cm3, and it has a molar refractivity of 120.0±0.4 cm3 . The index of refraction is 1.525 .Applications De Recherche Scientifique
Internal Standard for Quantification
Cholesterol-3,4-13C2: is used as an internal standard for the quantification of cholesterol by GC or LC-MS due to its isotopic labeling with 13C at the carbon-3 and -4 positions .
Atherosclerosis Research
It has been used in studies investigating the reduction of atherosclerosis in mice by enhancing scavenger receptor class B1 (SR-BI)-mediated high-density lipoprotein (HDL)-cholesteryl ester uptake .
Mécanisme D'action
Target of Action
Cholesterol-3,4-13C2, also known as Cholesterol-13C2, is an isotopically labeled form of cholesterol . It is primarily used as an internal standard for the quantification of cholesterol . The primary targets of cholesterol are cell membranes, where it plays a crucial role in maintaining the integrity and fluidity of the membranes .
Mode of Action
Cholesterol-3,4-13C2 interacts with its targets, the cell membranes, by integrating into the phospholipid bilayer. It aligns between the fatty acid chains of the phospholipids, influencing the fluidity and permeability of the membrane .
Biochemical Pathways
Cholesterol-3,4-13C2 is involved in the same biochemical pathways as cholesterol. It is a key precursor for the synthesis of steroid hormones, bile acids, and vitamin D . It also plays a role in the formation of lipid rafts, specialized membrane microdomains that serve as organizing centers for the assembly of signaling molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cholesterol-3,4-13C2 are expected to be similar to those of cholesterol. Cholesterol is well-absorbed in the intestines, widely distributed in the body, metabolized in the liver, and excreted in the bile .
Result of Action
The molecular and cellular effects of Cholesterol-3,4-13C2’s action are primarily related to its role in cell membranes. By influencing membrane fluidity and permeability, it affects various cellular processes, including signal transduction, protein trafficking, and membrane fusion .
Action Environment
The action, efficacy, and stability of Cholesterol-3,4-13C2 can be influenced by various environmental factors. For instance, temperature can affect membrane fluidity and thus the role of cholesterol in the membrane . Furthermore, the compound’s stability can be affected by factors such as pH and light exposure .
Safety and Hazards
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-WKKCFSIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[13C@@H]([13CH2]4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486648 | |
| Record name | Cholesterol-3,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78887-48-6 | |
| Record name | Cholesterol-3,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Cholesterol-3,4-13C2 used to study cholesterol uptake in cells?
A1: Cholesterol-3,4-13C2 is used as a tracer to quantify cholesterol uptake by cells. In the provided research [], Caco-2 cells (a model for human intestinal cells) were cultured in a medium containing Cholesterol-3,4-13C2 along with phytosterols. After incubation, the cells were collected and the amount of Cholesterol-3,4-13C2 incorporated into the cells was measured using a highly sensitive technique called liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI-MS/MS). This method allows researchers to differentiate between the Cholesterol-3,4-13C2 taken up from the medium and the cholesterol naturally present in the cells.
Q2: What are the advantages of using LC/APCI-MS/MS for analyzing Cholesterol-3,4-13C2?
A2: The study highlights that LC/APCI-MS/MS offers superior selectivity and sensitivity compared to older methods like LC/APCI-MS with selected ion monitoring (SIM) []. This is because tandem mass spectrometry (MS/MS) allows for the detection of specific fragments of the Cholesterol-3,4-13C2 molecule, reducing interference from other compounds and increasing the accuracy of the analysis even at very low concentrations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



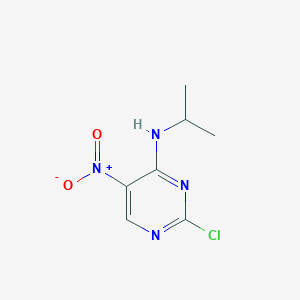
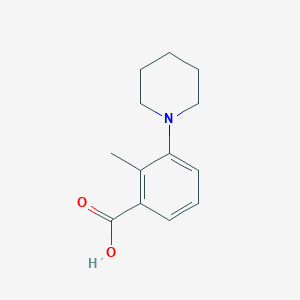


![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)
